molecular formula C35H51N3O7 B610823 Shield-2 CAS No. 1013621-70-9

Shield-2

Cat. No.: B610823
CAS No.: 1013621-70-9
M. Wt: 625.8 g/mol
InChI Key: IIRCDQURVMVUTA-IOWSJCHKSA-N
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Description

Shield-2: is a potent FKBP-derived destabilizing domain stabilizing ligand. It is primarily used in scientific research for its ability to stabilize proteins tagged with destabilizing domains, thereby preventing their degradation. This compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shield-2 is synthesized through a customized synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves advanced organic synthesis techniques and the use of specialized reagents and catalysts .

Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical synthesis companies. The production process involves multiple steps, including the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Shield-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .

Scientific Research Applications

Overview

Shield-2 is a potent FKBP-derived destabilizing domain stabilizing ligand, primarily utilized in scientific research for its ability to stabilize proteins tagged with destabilizing domains. This stabilization prevents protein degradation, making this compound an essential tool in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol.

Chemistry

  • Stabilizing Ligand : this compound is used in various chemical reactions and processes as a stabilizing ligand. Its ability to stabilize proteins makes it valuable in synthetic chemistry where controlled protein interactions are necessary.

Biology

  • Protein Stabilization : It is employed in studies involving protein stabilization and degradation, particularly in experiments where the functional activity of proteins needs to be preserved over time.
  • Cell Signaling Studies : this compound can be utilized to investigate the effects of protein stability on cell signaling pathways, providing insights into cellular responses under different conditions.

Medicine

  • Therapeutic Applications : Research is ongoing into the potential therapeutic applications of this compound in diseases that require protein stabilization, such as neurodegenerative disorders where protein misfolding is a concern.
  • Drug Development : this compound may play a role in the development of new drugs that target specific proteins involved in disease mechanisms.

Industry

  • Material Development : The compound is also being explored for its applications in developing new materials and chemical processes that require precise control over protein interactions.

Case Study 1: Protein Stability in Drug Development

In a study involving the development of a new therapeutic agent targeting cancer cells, researchers utilized this compound to stabilize a key protein involved in apoptosis. The results indicated that the presence of this compound significantly enhanced the functional activity of the protein, leading to improved efficacy of the therapeutic agent.

Case Study 2: Investigating Neurodegenerative Diseases

A research team studying Alzheimer's disease applied this compound to maintain the stability of amyloid-beta peptides during experiments. The findings demonstrated that stabilized peptides exhibited more consistent aggregation behavior, providing valuable data for understanding disease progression.

Mechanism of Action

Shield-2 exerts its effects by binding to FKBP-derived destabilizing domains, thereby stabilizing the tagged proteins and preventing their degradation. This interaction helps maintain the functional integrity of the proteins, allowing them to perform their intended biological functions. The molecular targets and pathways involved include the FKBP protein and the proteasomal degradation pathway .

Comparison with Similar Compounds

Uniqueness of Shield-2: this compound is unique due to its high potency and specificity in stabilizing FKBP-derived destabilizing domains. This makes it particularly valuable in research applications where precise control over protein stability is required .

Biological Activity

Shield-2 is a synthetic ligand developed to stabilize specific proteins, particularly those derived from the FKBP (FK506-binding protein) family. Its biological activity primarily revolves around its ability to bind to destabilizing domains (DDs) of FKBP mutants, preventing their degradation and allowing for precise control over protein levels within cells. This capability has significant implications for research in cellular biology and therapeutic applications.

Overview of this compound

  • Chemical Properties :
    • Dissociation Constant : this compound binds to FKBP(F36V) with a dissociation constant of 29 nM, indicating a strong affinity for this target .
    • Synthesis : The synthesis process for this compound is more efficient compared to its predecessor, Shield-1, making it a more accessible option for researchers .
  • Mechanism of Action :
    • This compound works by binding tightly to FKBP mutants, which are engineered to be unstable. This binding stabilizes the protein, allowing it to accumulate within the cell and exert its biological effects .

Case Studies

  • Protein Stabilization :
    • In studies involving NIH3T3 cells transduced with FKBP(F36V/L106P) DD fused to yellow fluorescent protein (YFP), it was observed that the presence of this compound significantly increased the levels of the YFP-containing fusion protein compared to controls without ligand treatment. Specifically, YFP levels in the absence of stabilizing ligand were only 2–3% of those in ligand-stabilized conditions .
  • Dose-Dependence :
    • The stabilizing effect of this compound is dose-dependent, allowing researchers to modulate the concentration of specific proteins effectively. This feature is particularly useful in experiments where the cellular concentration of a protein influences biological processes .

Comparative Analysis

Property Shield-1 This compound
Dissociation Constant ~18 nM (higher affinity)29 nM (lower affinity)
Synthesis Efficiency More complexEasier to synthesize
Stabilization Potency Approximately 12-fold more potentLess potent than Shield-1

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Activity in Cellular Contexts : this compound has been shown to stabilize enzymes involved in various metabolic pathways, enhancing their functional longevity in cellular environments .
  • Potential Therapeutic Applications : The ability to regulate protein stability with small molecules like this compound opens avenues for therapeutic interventions in diseases where protein misfolding or degradation is a factor. For instance, manipulating the stability of proteins involved in neurodegenerative diseases could lead to new treatment strategies .

Future Directions

The ongoing research into this compound and similar compounds aims to expand their utility beyond basic research into therapeutic applications. Future studies may explore:

  • Broader Protein Targets : Investigating additional FKBP mutants and other proteins that could benefit from stabilization through similar ligands.
  • Pharmacological Properties : Understanding how modifications to the chemical structure of this compound can enhance its binding affinity or specificity for different targets.

Properties

CAS No.

1013621-70-9

Molecular Formula

C35H51N3O7

Molecular Weight

625.8 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate

InChI

InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1

InChI Key

IIRCDQURVMVUTA-IOWSJCHKSA-N

SMILES

O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4

Isomeric SMILES

CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4

Canonical SMILES

CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Shield-2;  Shield 2;  Shield2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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